2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C13H21NO. It is a member of the class of compounds known as alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 3,5-dimethylbenzylamine with butanal in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,5-Dimethylbenzylamine} + \text{Butanal} \xrightarrow{\text{Reducing Agent}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amine group in the compound can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol
- 2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol
- 2-[(3,5-Dimethylphenyl)methylamino]-2-methylpropan-1-ol
Uniqueness
2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol is unique due to its specific structural features, such as the position of the hydroxyl group and the presence of the 3,5-dimethylphenyl moiety
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-6-10(2)5-11(3)7-12/h5-7,13-15H,4,8-9H2,1-3H3 |
InChI Key |
MCYMFPJLALLUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.